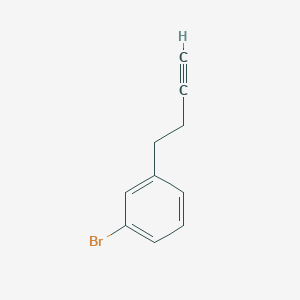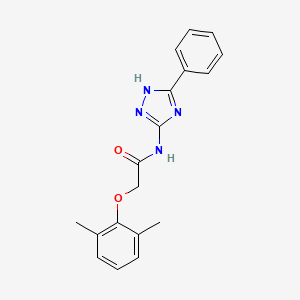
Methyl4-(3-aminooxetan-3-yl)benzoatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structure:
- It belongs to the class of esters and contains an oxetane ring (a four-membered cyclic ether) attached to a benzoate group.
- The compound is used in various scientific and industrial applications due to its unique structure.
Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride: CH3OC(O)C6H4CH2N(CH2CH2O)2HCl
.Vorbereitungsmethoden
Synthetic Routes: The synthesis of Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride involves the reaction of 4-(3-aminooxetan-3-yl)benzoic acid with methanol and subsequent treatment with hydrochloric acid.
Reaction Conditions: The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or precipitation.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories.
Analyse Chemischer Reaktionen
Reactivity: Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride can undergo various reactions, including esterification, hydrolysis, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction. For example, hydrolysis yields the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., antitumor properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Limited industrial applications, but its unique structure may inspire new materials.
Wirkmechanismus
- The exact mechanism of action is not well-documented, but it likely involves interactions with cellular targets due to its structural features.
- Further research is needed to elucidate its specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other esters, oxetanes, and benzoates.
Uniqueness: Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride stands out due to its combination of an oxetane ring and a benzoate group.
Remember that this compound’s applications and mechanisms are still an active area of research, and scientists continue to explore its potential
Eigenschaften
Molekularformel |
C11H14ClNO3 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
methyl 4-(3-aminooxetan-3-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-15-7-11;/h2-5H,6-7,12H2,1H3;1H |
InChI-Schlüssel |
SXIRWZDZDKOEQE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2(COC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13578658.png)




![1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13578676.png)

![6-cyclopropyl-N-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13578695.png)



![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)
